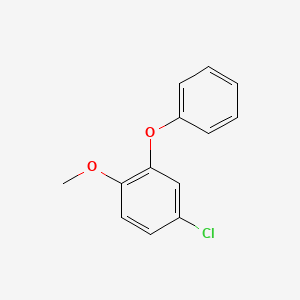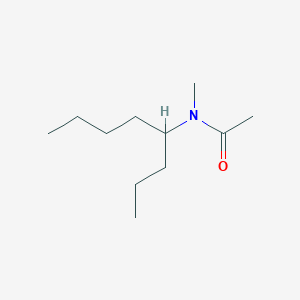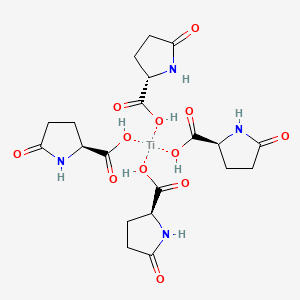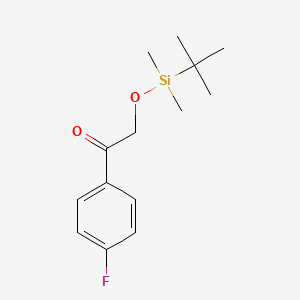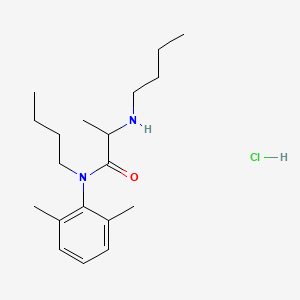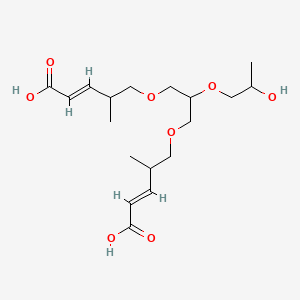
1-Methyl-4-(cyclohexylacetyl)imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-(cyclohexylacetyl)imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, which includes a cyclohexylacetyl group attached to the imidazole ring, imparts distinct chemical and physical properties that make it valuable for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(cyclohexylacetyl)imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1-methylimidazole with cyclohexylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent quality and minimizes the risk of side reactions. The final product is typically purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-4-(cyclohexylacetyl)imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding imidazole N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyclohexylacetyl group to a cyclohexylmethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Imidazole N-oxides.
Reduction: Cyclohexylmethyl derivatives.
Substitution: Various substituted imidazoles depending on the reagents used.
Applications De Recherche Scientifique
1-Methyl-4-(cyclohexylacetyl)imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial and antifungal properties, making it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as corrosion inhibitors and catalysts.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-(cyclohexylacetyl)imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and catalytic processes. The cyclohexylacetyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and interaction with intracellular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
1-Methylimidazole: Lacks the cyclohexylacetyl group, resulting in different chemical and physical properties.
4-(Cyclohexylacetyl)imidazole: Similar structure but without the methyl group on the imidazole ring.
2-Methyl-4-(cyclohexylacetyl)imidazole: Methyl group positioned differently, affecting reactivity and applications.
Uniqueness: 1-Methyl-4-(cyclohexylacetyl)imidazole stands out due to the combined presence of the methyl and cyclohexylacetyl groups, which confer unique steric and electronic properties. These features enhance its versatility in chemical synthesis and its potential for biological applications.
Propriétés
Numéro CAS |
69393-35-7 |
|---|---|
Formule moléculaire |
C12H18N2O |
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
2-cyclohexyl-1-(1-methylimidazol-4-yl)ethanone |
InChI |
InChI=1S/C12H18N2O/c1-14-8-11(13-9-14)12(15)7-10-5-3-2-4-6-10/h8-10H,2-7H2,1H3 |
Clé InChI |
JRJZQZCEHJALCO-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(N=C1)C(=O)CC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(Benzylamino)methyl]pyrrolidine-2,5-dione](/img/structure/B13789153.png)

